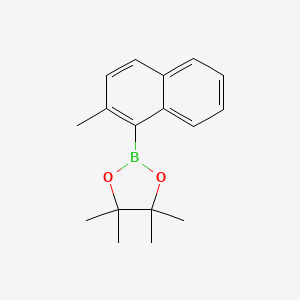

4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane

Vue d'ensemble

Description

4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane is a boron-containing organic compound . It has a CAS Number of 312303-48-3 and a molecular weight of 268.16 .

Synthesis Analysis

While specific synthesis methods for this compound are not available in the search results, similar compounds such as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane have been used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis

The InChI code for this compound is 1S/C17H21BO2/c1-12-10-11-13-8-6-7-9-14(13)15(12)18-19-16(2,3)17(4,5)20-18/h6-11H,1-5H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored sealed in dry conditions at 2-8°C .Applications De Recherche Scientifique

Organic Synthesis Intermediates

This compound serves as an important intermediate in organic synthesis. Its borate and sulfonamide groups allow for nucleophilic and amidation reactions, which are crucial for constructing complex molecules. It’s particularly useful in the synthesis of drugs, where boronic acid compounds protect diols and facilitate asymmetric synthesis of amino acids, as well as in Diels–Alder and Suzuki coupling reactions .

Enzyme Inhibition

In pharmacology, boronic acid compounds like this one are often used as enzyme inhibitors. They can bind to the active sites of enzymes, preventing their normal function, which is a strategy employed in the development of new drugs, especially for treating tumors and microbial infections .

Ligand for Drug Formulation

The compound’s structure allows it to act as a specific ligand in drug formulations. This application is significant in the creation of targeted therapies, where the compound can be designed to bind to specific biological targets, enhancing the efficacy and specificity of treatments .

Fluorescent Probing

Due to its unique properties, this compound can be used as a fluorescent probe. It can identify various substances within biological systems, such as hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines. This application is vital for diagnostic and research purposes, where detecting and measuring the concentration of these substances is crucial .

Stimulus-Responsive Drug Carriers

The boronic ester bonds in this compound are utilized in the construction of stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose, and ATP levels, allowing for controlled drug release. This technology is used to deliver anti-cancer drugs, insulin, and genes .

Boron Neutron Capture Therapy (BNCT)

Organoboron compounds are integral to BNCT, a cancer treatment method that uses boron-containing compounds to capture neutrons and destroy cancer cells. The compound’s ability to form stable complexes with boron makes it suitable for this application .

Feedback Control in Drug Transport Polymers

The compound is also used in feedback control drug transport polymers. These polymers can regulate the release of drugs in response to specific biological signals, improving the therapeutic outcomes in cancer treatment .

Local Anesthetics in Cancer Surgery

Lastly, the compound’s derivatives have been studied for their potential use as local anesthetics in cancer surgery. The presence of the boronic acid group may contribute to the anesthetic’s effectiveness and could have a promising future in clinical applications .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that organoboron compounds, such as this one, are often used as enzyme inhibitors or specific ligand drugs .

Mode of Action

Organoboron compounds are known for their high reactivity in various transformation processes . They can form boronic ester bonds, which are widely used in the construction of stimulus-responsive drug carriers .

Biochemical Pathways

Organoboron compounds are known to be involved in various biochemical processes, such as glycol protection, asymmetric synthesis of amino acids, diels–alder and suzuki coupling reactions .

Pharmacokinetics

Organoboron compounds are known for their high stability and low toxicity, which can influence their bioavailability .

Result of Action

Some organoboron compounds have been found to produce highly reactive oxygen species, leading to apoptosis of certain cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, boronic ester bonds, which this compound can form, are known to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . This responsiveness allows for controlled drug release in drug delivery systems .

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BO2/c1-12-10-11-13-8-6-7-9-14(13)15(12)18-19-16(2,3)17(4,5)20-18/h6-11H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFOXHSKBXZYNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=CC=CC=C23)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623713 | |

| Record name | 4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane | |

CAS RN |

312303-48-3 | |

| Record name | 4,4,5,5-Tetramethyl-2-(2-methyl-1-naphthalenyl)-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312303-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.